1-Methyl-4-[(S)-phenylethynesulfinyl]benzene
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Overview
Description
1-Methyl-4-[(S)-phenylethynesulfinyl]benzene is an organic compound featuring a benzene ring substituted with a methyl group and a phenylethynesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(S)-phenylethynesulfinyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach is the Friedel-Crafts acylation, which involves the reaction of benzene with an acyl chloride, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of high-pressure reactors and specialized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(S)-phenylethynesulfinyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine) with Lewis acid catalysts
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-Methyl-4-[(S)-phenylethynesulfinyl]benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(S)-phenylethynesulfinyl]benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the nature of the substituents and reaction conditions . It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
- Phenyl p-tolyl sulfone
- 4-Methyldiphenyl sulfone
- p-(phenylsulphonyl)toluene
Uniqueness: 1-Methyl-4-[(S)-phenylethynesulfinyl]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
157070-40-1 |
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Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-methyl-4-[(S)-2-phenylethynylsulfinyl]benzene |
InChI |
InChI=1S/C15H12OS/c1-13-7-9-15(10-8-13)17(16)12-11-14-5-3-2-4-6-14/h2-10H,1H3/t17-/m1/s1 |
InChI Key |
NRMUNGULQIIXLA-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C#CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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